molecular formula C12H17NO3 B1276406 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1005154-25-5

3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1276406
CAS RN: 1005154-25-5
M. Wt: 223.27 g/mol
InChI Key: HAMXQRSEDGZKRF-UHFFFAOYSA-N
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Description

The compound "3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid" is a structurally complex molecule that can be considered a derivative of bicyclic amino acids. These types of compounds are of significant interest in medicinal chemistry due to their conformational rigidity and potential to mimic or interfere with biological processes. The core structure, bicyclo[2.2.1]heptane, is known for its boat-like conformation, which can be useful for the spatial and directional fixation of pharmacophoric groups .

Synthesis Analysis

The synthesis of related bicyclic amino acids often involves multi-step reactions that can include photochemical cyclization, Au(I)-catalyzed cycloadditions, and other advanced organic synthesis techniques. For instance, the synthesis of 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound , can be achieved through a two-step process starting from common chemicals like benzaldehyde, allylamine, and cinnamic acid, utilizing intramolecular [2+2]-photochemical cyclization . Another method involves Au(I)-catalyzed synthesis, which allows for the introduction of functional groups and additional complexity . These methods highlight the versatility and creativity required in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of bicyclic amino acids is characterized by a rigid, conformationally locked framework. This rigidity is due to the bicyclic core, which tends to adopt a boat-like conformation. The conformational locking is exemplified by the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the N-Boc-amino groups are positioned in pseudo-equatorial or pseudo-axial positions, resulting in different stereoisomers with virtually identical bicyclic core units . This intrinsic property of the bicyclo[3.2.0]heptane core is largely unaffected by various substitution patterns, making it a valuable scaffold in drug design.

Chemical Reactions Analysis

Bicyclic amino acids can participate in various chemical reactions due to their functional groups and reactive centers. The presence of carboxylic acid groups allows for the formation of esters, amides, and other derivatives, which can be used to modify the molecule's properties or to introduce additional pharmacophores. The amino group can also be involved in reactions such as acylation, alkylation, or coupling with other nucleophiles, providing a pathway to further diversify the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic amino acids like "this compound" are influenced by their rigid structures. These compounds typically exhibit high stability and resistance to conformational changes, which can affect their solubility, reactivity, and interaction with biological targets. The rigidity also imparts a degree of specificity in their interactions with enzymes and receptors, which can be advantageous in drug discovery and design .

Relevant Case Studies

While the provided papers do not detail case studies involving "this compound" specifically, they do provide insights into the synthesis and applications of structurally related compounds. For example, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids has been compared with other bicyclic amino acids for their specificity to membrane transport systems in tumor cells, highlighting their potential in biological applications . Additionally, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid demonstrates the utility of these compounds as building blocks in medicinal chemistry due to their conformational constraints . These studies underscore the importance of such compounds in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Molecular Structure

  • Conformational Analysis and Electrochemical Properties : The synthesis of a compound structurally related to 3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid, involving amination and hydrolysis, led to the study of its molecular structure and electrochemical properties, including two oxidation waves in cyclic voltammetry (Glass et al., 1990).

Stereochemistry and Synthetic Applications

  • Aza-Diels-Alder Reactions : Research on derivatives of this compound includes Aza-Diels-Alder reactions, leading to the formation of chiral compounds (Gensini et al., 2002).

Biological and Medicinal Chemistry

  • Inhibitory Action on Cellular Uptake : Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, related to this compound, have been synthesized and studied for their inhibitory action on the cellular uptake of amino acids, revealing reactivity with the Na+-independent amino acid transport system (Christensen et al., 1983).

Mass Spectrometry and Analysis

  • Mass Spectrometric Characterization : The mass spectrometric behavior of various stereoisomers of related compounds has been studied, offering insights into the characterization of stereochemical arrangements (Curcuruto et al., 1991).

Synthetic Methodologies

  • Synthesis of Alicyclic Polyimides : Research has been conducted on the synthesis of fully alicyclic polyimides from compounds related to this compound, demonstrating the potential for creating materials with unique properties (Matsumoto, 2001).

Enantioselective Synthesis

  • Enantioselective Synthesis of Half-Esters : The enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid, a related compound, has been developed, providing chiral building blocks for natural products (Ohtani et al., 1991).

Chiral Recognition

  • Optical Resolution of Stereoisomers : Research into the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine demonstrates the importance of chiral recognition in crystal structures of related bicyclic compounds (Hatano et al., 1994).

Microbiological Applications

  • Microbiological Asymmetric Hydroxylation : Studies on the hydroxylation of bicyclic compounds by various microorganisms have revealed the potential for producing chiral synthons useful for cyclopentanoids (Yamazaki & Maeda, 1985).

Safety and Hazards

  • Safety Data Sheet (SDS) : Link to SDS

properties

IUPAC Name

3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2,7-10H,1,3-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMXQRSEDGZKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1C2CCC(C2)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424258
Record name 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005154-25-5
Record name 3-[(Prop-2-en-1-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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